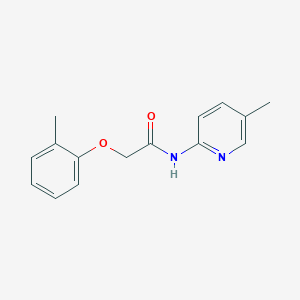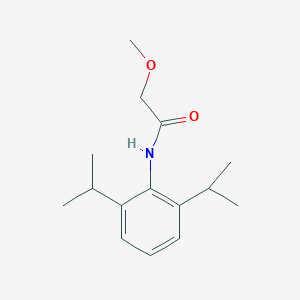![molecular formula C17H21Br2NO2 B310319 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide](/img/structure/B310319.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has been found to have analgesic properties and has been used in scientific research to study the opioid receptor system.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide acts as an agonist at the mu-opioid receptor. It binds to the receptor and activates it, resulting in the inhibition of pain signals in the brain. This leads to analgesic effects and a reduction in pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide are similar to other opioids. It has been found to have analgesic effects, as well as sedative and respiratory depressant effects. It has also been found to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the mu-opioid receptor system and its role in pain relief. However, its potential for abuse and dependence makes it important to use caution when handling and administering the compound.
Future Directions
For research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide include further studies on its mechanism of action and its potential as a pain reliever. It may also be useful in studying the opioid receptor system and its role in addiction and dependence. Additionally, research on the development of safer and less addictive opioid compounds may be a promising direction for future research.
Conclusion
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide is a synthetic opioid that has been used in scientific research to study the opioid receptor system and its role in pain relief. Its high affinity for the mu-opioid receptor makes it a useful tool for studying the mu-opioid receptor system, but its potential for abuse and dependence makes it important to use caution when handling and administering the compound. Future research may focus on further studies on its mechanism of action and its potential as a pain reliever, as well as the development of safer and less addictive opioid compounds.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide involves the reaction of 2,4-dibromophenoxyacetic acid with 1-cyclohexene-1-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with N-(2-bromoethyl)acetamide to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide has been used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor and a lower affinity for the delta-opioid receptor. This makes it a useful tool for studying the mu-opioid receptor system and its role in pain relief.
properties
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide |
|---|---|
Molecular Formula |
C17H21Br2NO2 |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C17H21Br2NO2/c1-12(22-16-8-7-14(18)11-15(16)19)17(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21) |
InChI Key |
DPEJLGJMCYQPNE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)






![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)